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methoxyaglalactone

Cat. No.: B593641 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of 5,6-
Desmethylenedioxy-5-methoxyaglalactone, a compound of interest in chemical and

pharmaceutical research. Due to the limited availability of published experimental data for this

specific molecule, this document presents a detailed analysis based on its confirmed chemical

structure and representative data from structurally analogous compounds. The guide outlines

the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data, presented in clear tabular formats. Furthermore, it details standardized experimental

protocols for acquiring such data and includes a workflow diagram for the spectroscopic

analysis process. This document serves as a valuable resource for researchers working with or

synthesizing this compound, enabling them to anticipate its spectral characteristics and design

appropriate analytical methodologies.

Chemical Structure
Compound Name: 5,6-Desmethylenedioxy-5-methoxyaglalactone CAS Number: 922169-96-

8 Molecular Formula: C₁₇H₁₆O₅ Molecular Weight: 300.31 g/mol
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The chemical structure of 5,6-Desmethylenedioxy-5-methoxyaglalactone is characterized by

a lactone ring system with methoxy and phenyl substituents. The precise stereochemistry

would require further experimental confirmation.

Spectroscopic Data
While specific experimental spectra for 5,6-Desmethylenedioxy-5-methoxyaglalactone are

not readily available in public databases, the following tables summarize the expected

spectroscopic data based on its structure and analysis of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.30 - 7.50 m 5H
Aromatic protons

(Phenyl ring)

~6.50 - 6.80 m 2H
Aromatic protons

(Benzofuranone ring)

~5.50 s 1H CH-O (Lactone ring)

~3.80 s 3H OCH₃

~3.75 s 3H OCH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)
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Chemical Shift (δ) ppm Assignment

~170 C=O (Lactone)

~160 Aromatic C-O

~140 - 150 Aromatic Quaternary C

~125 - 130 Aromatic CH (Phenyl ring)

~100 - 115 Aromatic CH (Benzofuranone ring)

~80 CH-O (Lactone ring)

~55 - 60 OCH₃

Infrared (IR) Spectroscopy
Table 3: Expected IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

~3050 - 3100 Medium C-H stretch (Aromatic)

~2850 - 3000 Medium C-H stretch (Aliphatic/OCH₃)

~1760 Strong C=O stretch (γ-Lactone)

~1600, ~1480 Medium-Strong C=C stretch (Aromatic)

~1250 Strong C-O stretch (Aryl ether)

~1100 Strong C-O stretch (Lactone)

Mass Spectrometry (MS)
Table 4: Expected Mass Spectrometry Data (Electron Ionization - EI)
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m/z Relative Intensity (%) Assignment

300 High [M]⁺ (Molecular Ion)

272 Medium [M - CO]⁺

241 Medium [M - CO - OCH₃]⁺

165 High
[C₁₀H₉O₂]⁺ (Fragment from

benzofuranone moiety)

135 High
[C₉H₇O]⁺ (Fragment from

phenyl moiety)

105 Medium [C₇H₅O]⁺

77 Medium [C₆H₅]⁺

Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the

spectroscopic data for 5,6-Desmethylenedioxy-5-methoxyaglalactone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL

of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an

internal standard.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Acquire the spectrum at room temperature.

Use a standard pulse sequence (e.g., zg30).

Set the spectral width to approximately 16 ppm.

Use a relaxation delay of 1-2 seconds.
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Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise

ratio.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

Set the spectral width to approximately 220 ppm.

Use a longer relaxation delay (e.g., 2-5 seconds).

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance

of ¹³C.

Data Processing: Process the raw data using appropriate NMR software. This includes

Fourier transformation, phase correction, baseline correction, and referencing the chemical

shifts to TMS (0.00 ppm).

Infrared (IR) Spectroscopy
Sample Preparation:

KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately

100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder

and press it into a transparent pellet using a hydraulic press.

Thin Film Method: If the sample is soluble in a volatile solvent (e.g., chloroform,

dichloromethane), dissolve a small amount and cast a thin film on a salt plate (e.g., NaCl

or KBr) by allowing the solvent to evaporate.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment (or the pure KBr

pellet/salt plate).

Place the sample in the spectrometer's sample holder.
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Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Co-add a sufficient number of scans (e.g., 16 or 32) for a good signal-to-noise ratio.

Data Processing: The software will automatically subtract the background spectrum from the

sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a

suitable volatile solvent such as methanol or acetonitrile.

Instrumentation: Utilize a mass spectrometer with an Electron Ionization (EI) source coupled

to a suitable mass analyzer (e.g., quadrupole, time-of-flight).

Data Acquisition:

Introduce the sample into the ion source via a direct insertion probe or through a gas

chromatograph (GC-MS).

Use a standard electron energy of 70 eV for ionization.

Scan a mass range appropriate for the compound (e.g., m/z 50-500).

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

deduce the structure of the fragments.

Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of 5,6-
Desmethylenedioxy-5-methoxyaglalactone.
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Caption: Workflow for Spectroscopic Analysis.

This guide provides a foundational understanding of the expected spectroscopic characteristics

of 5,6-Desmethylenedioxy-5-methoxyaglalactone and the methodologies to acquire and

interpret the data. Researchers are encouraged to use this information as a starting point for

their analytical work on this and related compounds.

To cite this document: BenchChem. [In-Depth Technical Guide: Spectroscopic Analysis of
5,6-Desmethylenedioxy-5-methoxyaglalactone]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b593641#spectroscopic-data-nmr-ir-ms-of-5-6-
desmethylenedioxy-5-methoxyaglalactone]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b593641?utm_src=pdf-body-img
https://www.benchchem.com/product/b593641?utm_src=pdf-body
https://www.benchchem.com/product/b593641#spectroscopic-data-nmr-ir-ms-of-5-6-desmethylenedioxy-5-methoxyaglalactone
https://www.benchchem.com/product/b593641#spectroscopic-data-nmr-ir-ms-of-5-6-desmethylenedioxy-5-methoxyaglalactone
https://www.benchchem.com/product/b593641#spectroscopic-data-nmr-ir-ms-of-5-6-desmethylenedioxy-5-methoxyaglalactone
https://www.benchchem.com/product/b593641#spectroscopic-data-nmr-ir-ms-of-5-6-desmethylenedioxy-5-methoxyaglalactone
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b593641?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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